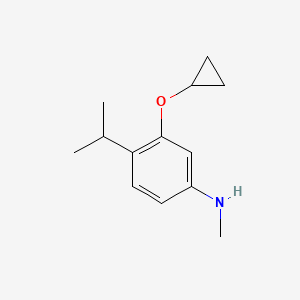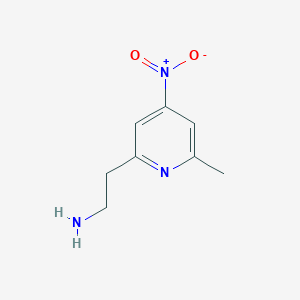
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine is a heterocyclic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a methyl group at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-4-nitropyridin-2-YL)ethanamine typically involves the nitration of 6-methyl-2-pyridine followed by the introduction of an ethanamine group. One common method involves the reaction of 6-methyl-2-pyridine with nitric acid to form 6-methyl-4-nitropyridine. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(6-Methyl-4-aminopyridin-2-YL)ethanamine .
Aplicaciones Científicas De Investigación
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-(6-Methyl-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethanamine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- N-Ethyl-2-(pyridin-4-yl)ethanamine
Uniqueness
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both a nitro group and an ethanamine group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-(6-methyl-4-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11N3O2/c1-6-4-8(11(12)13)5-7(10-6)2-3-9/h4-5H,2-3,9H2,1H3 |
Clave InChI |
ZOOIIPIYPNKGEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CCN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


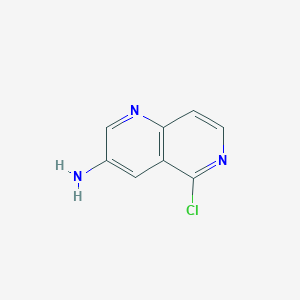
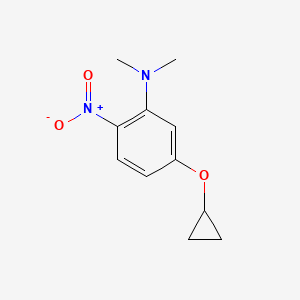
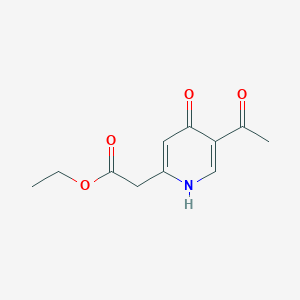

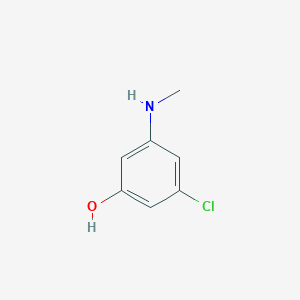

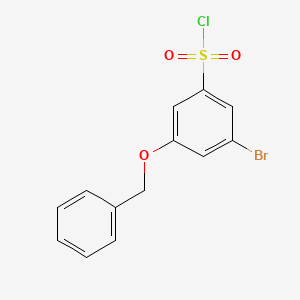
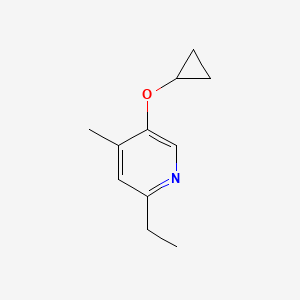
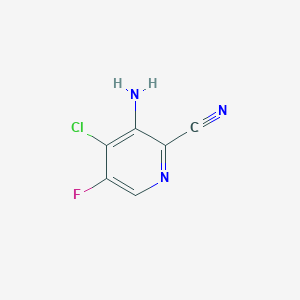
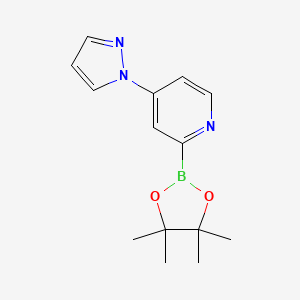
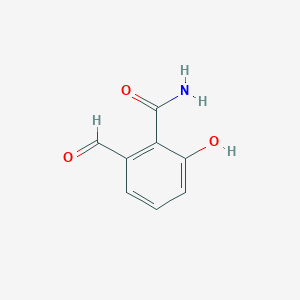
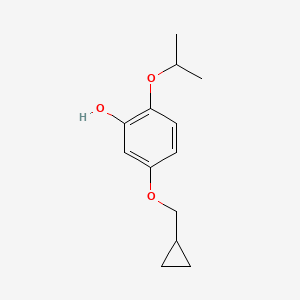
![[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)
